2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one
Description
The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a 1,3-oxazole ring fused to a dihydroquinazolinone scaffold. Key structural elements include:
- A 4-ethoxy-3-methoxyphenyl substituent on the oxazole ring.
- A methyl group at position 5 of the oxazole.
- A sulfanyl bridge linking the oxazole to the quinazolinone core.
- A phenyl group at position 3 of the quinazolinone.
Properties
IUPAC Name |
2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-4-34-24-15-14-19(16-25(24)33-3)26-29-23(18(2)35-26)17-36-28-30-22-13-9-8-12-21(22)27(32)31(28)20-10-6-5-7-11-20/h5-16H,4,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPJCNSHMXZOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is deoxycytidine kinase (dCK) . dCK is a key enzyme involved in the salvage pathway of nucleotide synthesis, playing a crucial role in DNA synthesis and repair.
Mode of Action
The compound interacts with dCK, inhibiting its activity. This interaction disrupts the normal function of the enzyme, leading to changes in the cellular processes that rely on the enzyme’s activity.
Biochemical Pathways
The inhibition of dCK affects the nucleotide salvage pathway , which is responsible for recycling nucleotides for DNA synthesis. This disruption leads to a depletion of deoxycytidine triphosphate pools, a key component required for DNA synthesis.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, its predicted properties include a boiling point of 661.3±65.0 °C and a density of 1.41±0.1 g/cm3. Its pKa is predicted to be 4.93±0.10, suggesting it may have moderate absorption in the gastrointestinal tract.
Biological Activity
The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The molecular structure of the compound features a quinazolinone core with additional functional groups that enhance its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of oxazole and quinazolinone rings. The detailed synthetic route often includes:
- Formation of the Oxazole Ring : Utilizing 4-ethoxy-3-methoxyphenyl and methylating agents.
- Quinazolinone Synthesis : Through cyclization reactions involving phenyl and sulfanyl substituents.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Several studies have indicated that derivatives of quinazolinones exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
- Anticancer Properties : Research has demonstrated that quinazolinone derivatives can inhibit cell proliferation in cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in tumor cells by disrupting cell cycle progression .
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in cellular assays, suggesting potential use in treating inflammatory diseases .
The mechanisms through which the compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many quinazolinone derivatives act as inhibitors of key enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with cell growth and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
Scientific Research Applications
Biological Activities
- Antimicrobial Activity :
- Anticancer Properties :
-
Anti-inflammatory Effects :
- Compounds similar to 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one have been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially providing relief in conditions like arthritis .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various derivatives of quinazolinones, including the compound in focus. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics . -
Cytotoxicity Testing :
In vitro tests on cancer cell lines revealed that this compound significantly reduces cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further development into anticancer agents .
Comparison with Similar Compounds
A. Triazole-Based Derivatives
- Example: 2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one ()** Core Structure: 1,2,4-Triazole with a sulfanyl-linked phenylethanone. Substituents: 4-ethoxyphenyl and 4-methoxyphenyl groups. Synthesis: Uses cesium carbonate in DMF to form thiolate intermediates, analogous to sulfanyl bridge formation in the target compound . Key Difference: The triazole core (vs. oxazole-quinazolinone hybrid) may alter electronic properties and bioactivity.
B. Quinazolinone Derivatives
- Example: Tetrahydroquinazolinones with methoxyphenyl and methylthio groups ()** Core Structure: Tetrahydroquinazolinone with aryl and sulfur-containing substituents. Substituents: Methoxyphenyl and methylthio groups. Synthesis: Suzuki coupling with Pd catalysts for aryl group introduction, contrasting with the target compound’s oxazole-thiol linkage . Key Difference: Saturation of the quinazolinone ring (tetrahydro vs. dihydro) may influence conformational stability.
C. Oxazole-Containing Compounds
- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()** Core Structure: Triazole-oxazole hybrid with sulfonyl and halogenated aryl groups. Substituents: 2,4-Difluorophenyl and phenylsulfonyl groups.
Physicochemical Properties
- Solubility : The 4-ethoxy-3-methoxyphenyl group may enhance lipophilicity compared to purely halogenated analogs (e.g., 2,4-dichlorophenyl in ).
- Melting Points: Quinazolinone derivatives in exhibit high melting points (228–230°C), suggesting the target compound may similarly require specialized formulation for bioavailability .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield be maximized under varying catalytic conditions?
Methodological Answer: Key steps involve constructing the 1,3-oxazole and quinazolinone cores separately, followed by coupling via sulfanyl linkage. Evidence from analogous quinazolinone syntheses (e.g., hydrogenation of thioquinazolinones ) suggests using Pd/C or Raney Ni for reductive steps. Optimize reaction parameters using a fractional factorial design to evaluate:
- Catalyst type (e.g., Pd/C vs. Ni)
- Solvent polarity (DMF vs. THF)
- Temperature (80–120°C)
Example Optimization Table:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | DMF | 100 | 68 |
| Ni | THF | 80 | 52 |
Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) enhances purity.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR : Assign protons on the quinazolinone ring (δ 7.5–8.5 ppm) and oxazole methyl group (δ 2.1–2.3 ppm). Compare with calculated chemical shifts using DFT .
- X-ray Crystallography : Resolve the sulfanyl bridge geometry and dihedral angles between aromatic rings, as demonstrated for structurally related heterocycles .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.
Advanced Research Questions
Q. What experimental design strategies are recommended for investigating structure-activity relationships (SAR) in biological systems?
Methodological Answer: Adopt a split-plot design (as in ) to test variables:
- Main Plot : Substituent variations (e.g., ethoxy vs. methoxy on phenyl).
- Subplot : Biological models (e.g., enzyme inhibition vs. cell viability).
- Sub-Subplot : Dose-response gradients.
Example SAR Variables:
| Variable | Levels Tested |
|---|---|
| Phenyl substituent | 4-Ethoxy-3-methoxy, 4-Methoxy-3-nitro |
| Biological assay | COX-2 inhibition, Caspase-3 activation |
Use ANOVA to identify significant interactions between structural motifs and bioactivity.
Q. How should researchers address discrepancies in bioactivity data across cell line models?
Methodological Answer:
- Controlled Replication : Conduct assays in triplicate across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-specific responses .
- Data Normalization : Use housekeeping genes (e.g., GAPDH) to account for variability in cell viability.
- Mechanistic Profiling : Perform transcriptomics to identify pathways differentially affected (e.g., oxidative stress vs. apoptosis) .
Q. What in silico approaches predict interactions between this compound and target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 or EGFR, focusing on the oxazole-quinazolinone scaffold’s fit into hydrophobic pockets.
- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of sulfanyl bridge conformations .
- QSAR Modeling : Corporate Hammett constants of substituents to predict electronic effects on binding affinity.
Q. What methodologies analyze metabolic stability in hepatic microsome assays?
Methodological Answer:
- Phase I Metabolism : Incubate with rat liver microsomes (RLM) and NADPH, monitoring degradation via LC-MS/MS. Identify metabolites (e.g., demethylation at 3-methoxy group) .
- Kinetic Parameters : Calculate intrinsic clearance (CLint) using the substrate depletion method.
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
Data Contradiction Analysis
Q. How can researchers resolve conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Controlled Experiments : Measure solubility in DMSO, PBS, and ethanol at 25°C and 37°C.
- Molecular Dynamics : Simulate solvent interactions to explain polarity-driven discrepancies (e.g., sulfanyl group’s H-bonding capacity) .
- Statistical Validation : Apply Grubbs’ test to identify outliers in replicate measurements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
